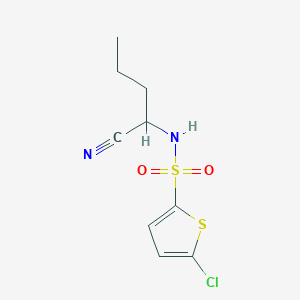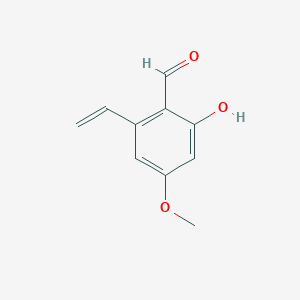
2-Hydroxy-4-methoxy-6-vinylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methoxy-6-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol . This compound is characterized by the presence of hydroxyl, methoxy, and vinyl functional groups attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methoxy-6-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of a phenol derivative with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF). The mixture is heated under reflux for 24 hours, followed by extraction and purification using ethyl acetate and silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-methoxy-6-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-6-vinylbenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-6-vinylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methoxy-6-vinylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can reduce melanin production, making it useful in cosmetic applications for skin lightening .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: An isomer with similar functional groups but lacking the vinyl group.
4-Methoxysalicylaldehyde: Another isomer with a methoxy group at a different position on the benzene ring.
Vanillin: A well-known flavoring agent with a similar structure but different functional groups.
Uniqueness
This structural difference allows for unique interactions in chemical reactions and biological systems, distinguishing it from its isomers and related compounds .
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2-ethenyl-6-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O3/c1-3-7-4-8(13-2)5-10(12)9(7)6-11/h3-6,12H,1H2,2H3 |
Clave InChI |
FHVZQEIESLJYNR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)O)C=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-azaspiro[3.4]octane](/img/structure/B14892134.png)
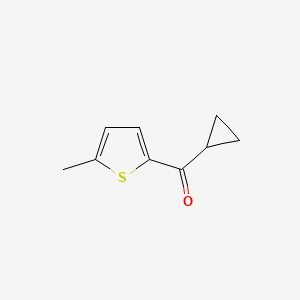
![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
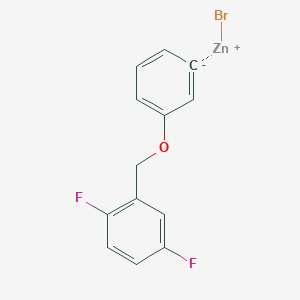
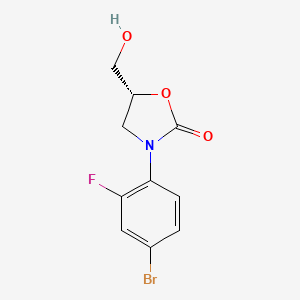

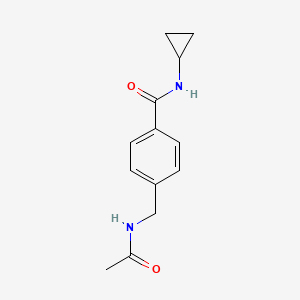

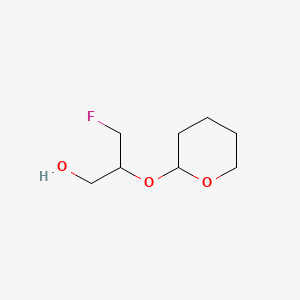
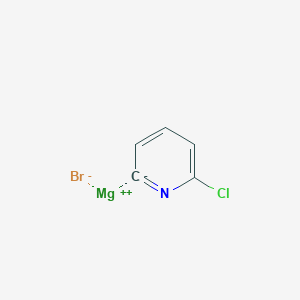
![Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14892190.png)
![tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)

